1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-6-7(13)4-5-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIZAJLUNOQXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-boc-1h-pyrazole-4-boronic acid, have been used in chemical transformations.
Mode of Action
The mode of action of 1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid involves its interaction with its targets. The compound is a derivative of amino acids and is used in organic synthesis. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents.
Biochemical Pathways
The biochemical pathways affected by this compound are related to peptide synthesis. The compound is used in the synthesis of dipeptides, which are small proteins that play crucial roles in various biological functions.
Pharmacokinetics
The compound’s tert-butoxycarbonyl (boc) group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol.
Result of Action
The result of the action of this compound is the formation of dipeptides. The compound’s distinctive coupling reagent enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields.
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. These ionic liquids have low viscosity, high thermal stability, and demonstrate a catalytic effect.
Biological Activity
1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid, also known by its IUPAC name, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₇N₁O₅
- Molecular Weight : 243.26 g/mol
- CAS Number : 1260641-46-0
- Purity : Typically around 96% in commercial preparations.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. The compound acts as a modulator of specific pathways, influencing physiological responses such as:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that play critical roles in metabolic pathways.
- Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially affecting neuronal signaling pathways.
Biological Activity
Research has indicated several important biological activities associated with this compound:
- Antimicrobial Properties : Some studies suggest that it exhibits antimicrobial activity against various pathogens.
- Anticancer Potential : Preliminary studies have shown that it may inhibit cancer cell proliferation in vitro, indicating potential use as an anticancer agent.
- Neuroprotective Effects : There is evidence suggesting neuroprotective properties, particularly in models of neurodegenerative diseases.
Data Tables
Case Studies
-
Antimicrobial Activity
- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting potential for development as an antibacterial agent.
-
Anticancer Research
- In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
-
Neuroprotection
- Research conducted on neuronal cell cultures exposed to oxidative stress showed that the compound significantly reduced cell death and maintained mitochondrial function, highlighting its potential role in neuroprotection.
Scientific Research Applications
Synthetic Applications
This compound serves as a versatile building block in organic synthesis. It is used primarily for:
- Synthesis of Piperidine Derivatives : The compound can be transformed into various piperidine derivatives, which are important in the pharmaceutical industry due to their biological activity. For instance, it can be utilized to synthesize 5-acetoxypiperidones and other functionalized piperidines through oxidation reactions .
- Formation of Ene-Carbamates : The conversion of 5-acetoxy derivatives into corresponding ene-carbamates is another significant application, enhancing the compound's utility in further synthetic transformations .
Medicinal Chemistry
1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid has potential applications in drug development:
- Anticancer Agents : Research indicates that derivatives synthesized from this compound exhibit anticancer properties, making it a candidate for further investigation in oncology .
- Neuroprotective Effects : Some studies suggest that piperidine derivatives may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Synthesis of Bioactive Molecules :
- Oxidative Transformations :
- Pharmacological Assessments :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
